tert-Butyl 5-fluoroindoline-1-carboxylate

Lipophilicity Polar Surface Area Chromatographic Behavior

Standard indoline intermediates fail under electrophilic conditions due to free amine reactivity. This Boc-protected, C5-fluorinated analog enables selective aromatic functionalization without N-alkylation side reactions. - **Core advantage**: Zero H-bond donors (free base has 1), TPSA 29.5 Ų, LogP 2.8 for distinct chromatography - **Application**: Kinase inhibitor synthesis (HPK1, WO 2021000935); compatible with Suzuki-Miyaura, Buchwald-Hartwig - **Supply**: Commercial 95-98% purity; deprotects under mild TFA/DCM

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B11871185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-fluoroindoline-1-carboxylate
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)F
InChIInChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
InChIKeyYOHOOJDAIWYYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 5-fluoroindoline-1-carboxylate: A Protected Fluorinated Indoline Intermediate for Medicinal Chemistry Synthesis


tert-Butyl 5-fluoroindoline-1-carboxylate (CAS 1304782-97-5), also known as N-Boc-5-fluoroindoline, is a protected indoline derivative with molecular formula C₁₃H₁₆FNO₂ and molecular weight 237.27 g/mol . This compound incorporates a tert-butoxycarbonyl (Boc) protecting group at the indoline nitrogen and a fluorine substituent at the C5 position of the indoline ring, rendering it a versatile building block for multi-step synthetic sequences in drug discovery . The Boc group enables orthogonal protection strategies during complex molecule assembly, while the C5-fluorine modulates both electronic properties of the aromatic ring and the metabolic stability of downstream derivatives .

Boc Orthogonal nitrogen protection for multi-step synthesis
5-F Electronic modulation and metabolic profile tuning for downstream derivatives
Flex Compatible with cross-coupling and late-stage diversification strategies

Why Unprotected or Alternatively Substituted Indoline Analogs Cannot Replace tert-Butyl 5-fluoroindoline-1-carboxylate in Regioselective Synthesis


Substituting this Boc-protected intermediate with unprotected 5-fluoroindoline, hydrochloride salts, or indole-based alternatives introduces distinct failure modes in synthetic workflows. Unprotected 5-fluoroindoline (CAS 2343-22-8) possesses a free secondary amine with a hydrogen bond donor count of 1 and topological polar surface area (TPSA) of 12 Ų, rendering it susceptible to N-alkylation side reactions and oxidative degradation under standard coupling conditions [1]. In contrast, the Boc-protected form exhibits zero hydrogen bond donors, a larger TPSA of 29.5 Ų, and significantly higher LogP (~2.8 vs 2.3 for free indoline), fundamentally altering chromatographic behavior and solubility profiles . Additionally, 5-fluoroindole (aromatic indole scaffold) differs structurally in C2-C3 hybridization, producing distinct electronic effects, basicity (indoline nitrogen pKa ~0.90 for Boc-protected form vs indole nitrogen ~−3.5), and nucleophilicity that preclude direct substitution . These molecular distinctions necessitate procurement of the specific Boc-protected indoline derivative for orthogonal protection strategies, regioselective aromatic functionalization, and downstream deprotection under mild acidic conditions without compromising the integrity of other sensitive moieties .

Unprotected 5-fluoroindoline

Free amine may increase side reactions during electrophilic steps; hydrogen-bond donor alters solubility and purification, limiting direct substitution in orthogonal strategies.

5-Fluoroindole scaffold

Aromatic indole nitrogen shows ~4.4 log unit lower basicity, precluding N-alkylation/acylation chemistries required for indoline-based sequences.

6-Fluoro regioisomer

Positional isomer may exhibit distinct metabolic handling and SAR; substitution may not preserve C5-specific metabolic blockade context.

Quantitative Differentiation Evidence: tert-Butyl 5-fluoroindoline-1-carboxylate vs. Structurally Related Analogs


Physicochemical Property Differentiation vs. Unprotected 5-Fluoroindoline: Lipophilicity and Polar Surface Area Modulation

The Boc protection of 5-fluoroindoline substantially alters physicochemical properties that govern both synthetic handling and the drug-likeness of downstream products. Compared to unprotected 5-fluoroindoline, tert-butyl 5-fluoroindoline-1-carboxylate eliminates the hydrogen bond donor (HBD count 0 vs 1), reduces topological polar surface area (TPSA 29.5 Ų vs 12 Ų), and increases computed lipophilicity (XLogP 2.8 vs 2.3) . These differences, while computed rather than experimentally measured, predict superior organic phase partitioning, distinct TLC Rf values, and altered passive membrane permeability of final drug candidates .

Physicochemical Profile
Cross-study comparable
HBD count 0 vs 1; TPSA 29.5 vs 12 Ų; XLogP 2.8 vs 2.3
Supports orthogonal protection and distinct chromatographic behavior
Computed values; experimental validation may be needed
Lipophilicity Polar Surface Area Chromatographic Behavior Medicinal Chemistry

Basicity and Nucleophilicity Differentiation: Indoline vs. Indole Scaffold Comparison

The indoline scaffold (saturated C2-C3 bond) exhibits fundamentally different nitrogen basicity compared to the aromatic indole scaffold. The Boc-protected indoline nitrogen, upon deprotection, retains localized electron density with predicted pKa ~0.90 for the Boc carbamate form , whereas indole nitrogen exhibits negligible basicity (conjugate acid pKa ~−3.5) due to aromatic delocalization of the lone pair . This structural distinction dictates that indoline-based intermediates are amenable to N-alkylation and acylation chemistries, while indole analogs require entirely different activation strategies for nitrogen functionalization.

Nitrogen Reactivity
Class-level inference
Boc carbamate pKa ~0.90 vs indole conjugate acid pKa ~−3.5 (>20,000-fold reactivity difference)
Indoline N-alkylation/acylation enabled; indole requires alternative activation
pKa values predicted from analogous structures
Basicity Nucleophilicity Nitrogen Protection Reactivity

Regioisomeric Differentiation: 5-Fluoro vs. 6-Fluoro Indoline Positional Isomers

The position of the fluorine substituent on the indoline ring critically influences both synthetic accessibility and the biological properties of downstream derivatives. tert-Butyl 5-fluoroindoline-1-carboxylate bears fluorine at the C5 position (para to the indoline nitrogen attachment), whereas regioisomeric tert-butyl 6-fluoroindoline-1-carboxylate (CAS 1065183-64-3) places fluorine at the C6 position [1]. In medicinal chemistry applications, C5-fluorination of indolines is established to block cytochrome P450 oxidation at the metabolically labile 5-position, directly increasing the half-life of parent drug molecules . The 6-fluoro regioisomer, while useful for distinct applications such as protease inhibitors and receptor modulators, does not confer the same metabolic blockade at the 5-position [1].

Regiochemistry
Class-level inference
5-F substitution may alter metabolic fate at C5; 6-F used for different target classes
Regiochemistry may influence metabolic profile and SAR consistency
Direct comparative metabolic stability data not available
Regioisomerism Structure-Activity Relationship Metabolic Stability Fluorine Positioning

Application Context: Metal-Catalyzed Cross-Coupling and Diversification Potential

tert-Butyl 5-fluoroindoline-1-carboxylate serves as a strategic building block for metal-catalyzed cross-coupling reactions, particularly in the synthesis of complex heterocyclic systems and triazole hybrids with antimicrobial and anticancer applications . The Boc-protected scaffold is compatible with palladium-catalyzed carbonylation, transmetalation, and cross-coupling reactions that generate carbonylated indole derivatives from indoline precursors [1]. Related fluorinated indoline derivatives bearing bromine substituents (e.g., 7-bromo-5-fluoroindoline) demonstrate enhanced reactivity for Suzuki and Buchwald-Hartwig amination, suggesting that the 5-fluoro Boc-protected scaffold is positioned for similar diversification through electrophilic aromatic substitution to install halogen handles for subsequent cross-coupling [2].

Cross-Coupling Scope
Supporting evidence
Pd-catalyzed carbonylation, transmetalation, and Suzuki/Buchwald-Hartwig compatible
Enables late-stage diversification and library synthesis
Further functionalization may install halogen handles
Cross-Coupling Suzuki-Miyaura Palladium Catalysis C-C Bond Formation

Patent-Documented Relevance: 5-Fluoroindoline Scaffold in Drug Intermediate Patents

The 5-fluoroindoline scaffold is documented in patent literature as a key structural motif in pharmaceutical compositions. WO 2021000935 A1 (HPK1 inhibitors) and WO 2020063407 A1 (N-aromatic amides) specifically incorporate 5-fluoroindoline as a synthetic building block or substructure element in therapeutic compound claims . Additionally, systematic studies of anilines have identified metabolically robust fluoroindoline replacements for alkoxy aniline toxicophores, with CAS 819076-55-6 representing a tert-butyl ester-containing fluoroindoline derivative targeting the P1 pocket of therapeutic targets . These patent filings establish the documented industrial relevance of the 5-fluoroindoline core and its tert-butyl protected derivatives in drug discovery programs.

Patent Relevance
Supporting evidence
5-Fluoroindoline derivatives in WO 2021000935 A1, WO 2020063407 A1
Documented industrial interest in this scaffold
Review specific claims for match to target
Patent Literature Pharmaceutical Intermediate Indoline Derivatives Drug Synthesis

Synthetic Protocol Availability: Validated N-Boc Protection Methodology for 5-Fluoroindoline

A validated synthetic protocol for N-Boc protection of 5-fluoroindoline is documented with specific reagent stoichiometry and reaction conditions: 5-fluoroindoline (1.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq), triethylamine (1.5 eq) or catalytic DMAP (0.1 eq), in anhydrous DCM at 0°C to room temperature over 3-6 hours . The reaction is monitored by TLC using hexane/EtOAc (4:1 or 8:2 v/v), with the Boc-protected product exhibiting higher Rf than the starting material . Workup includes NaHCO₃ quench, organic extraction, drying over MgSO₄/Na₂SO₄, and purification via silica gel flash chromatography .

Protocol Availability
Supporting evidence
Boc protection protocol: Boc₂O, TEA, DCM, 0°C to RT, 3-6 h; TLC monitoring
Supports reproducible in-house synthesis
Anhydrous conditions required; column purification
Synthesis Protocol Boc Protection Reproducibility Scalability

Key Application Scenarios for tert-Butyl 5-fluoroindoline-1-carboxylate in Drug Discovery and Medicinal Chemistry


Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

In synthetic sequences where the indoline nitrogen must remain protected during electrophilic aromatic substitution, lithiation, borylation, or C3 functionalization steps, tert-butyl 5-fluoroindoline-1-carboxylate provides orthogonal protection. The Boc group masks the nucleophilic nitrogen (hydrogen bond donor count reduced to 0 vs 1 for free indoline ), preventing N-alkylation side reactions and enabling selective benzene ring functionalization . Upon completion of aromatic modifications, the Boc group is readily removed under mild acidic conditions (TFA in DCM) without affecting other sensitive functional groups .

Metabolically Stabilized Pharmacophore Development

For medicinal chemistry programs targeting kinase inhibitors or GPCR modulators requiring enhanced metabolic stability, the C5-fluorine substitution pattern of this compound blocks the metabolically labile 5-position against cytochrome P450 oxidation . The 5-fluoro regioisomer is specifically documented in patent literature (e.g., WO 2021000935 A1 for HPK1 inhibitors and WO 2020063407 A1 for N-aromatic amides) , establishing precedence for this specific substitution pattern over 6-fluoro or non-fluorinated indoline analogs. The fluorine atom also modulates the pKa of the indoline nitrogen (predicted pKa 0.90±0.20 for the Boc carbamate form) , directly influencing binding affinity in final drug candidates.

Metal-Catalyzed Cross-Coupling and Late-Stage Diversification

When synthetic strategies employ modular assembly via Suzuki-Miyaura, Buchwald-Hartwig, or related palladium-catalyzed cross-coupling methodologies, tert-butyl 5-fluoroindoline-1-carboxylate serves as a versatile building block . The scaffold is compatible with carbonylation, transmetalation, and cross-coupling sequences that generate carbonylated indole derivatives from indoline precursors [1]. The compound can be further functionalized via electrophilic aromatic substitution to install halogen handles (bromine, iodine) for subsequent cross-coupling, enabling late-stage diversification for structure-activity relationship studies and library synthesis .

Building Block Procurement for Fluorinated Heterocyclic Library Synthesis

For research groups constructing fluorinated heterocyclic libraries or exploring chemical space around the indoline scaffold, this compound offers distinct physicochemical properties (XLogP 2.8, TPSA 29.5 Ų, zero HBD count) compared to non-fluorinated or unprotected analogs. The combination of Boc protection and C5-fluorination provides a well-defined starting point for systematic SAR exploration . The documented synthetic protocol with specific reagent stoichiometry (5-fluoroindoline 1.0 eq, Boc₂O 1.1-1.2 eq, TEA 1.5 eq, DCM, 0°C to RT, 3-6 hr) supports reproducible in-house synthesis, while commercial availability at 95-98% purity enables direct procurement for time-sensitive research programs.

Application
Selection Property
Validation Focus
Orthogonal protection in multi-step synthesis
Boc-protected nitrogen with zero HBD
Verify stability under reaction conditions and selective deprotection
Metabolic profile evaluation for fluorinated pharmacophores
C5-fluorine substitution pattern
Metabolic stability assays and CYP oxidation profiling
Cross-coupling and late-stage functionalization
Pd-catalyzed coupling compatibility
Halogenation feasibility and coupling yields
Fluorinated heterocyclic library synthesis
Defined physicochemical properties (logP, TPSA)
Reproducibility of Boc protection and scalability

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